molecular formula C14H13ClN2O5S B3963685 N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B3963685
M. Wt: 356.8 g/mol
InChI Key: AKRTZIYBDBSHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, also known as C75, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent. C75 was first synthesized in 1994 by Kuhajda et al. and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide inhibits FAS through the binding of its active site, which prevents the enzyme from catalyzing the production of fatty acids. This leads to a decrease in cellular energy production and an increase in oxidative stress, ultimately leading to apoptosis in cancer cells. This compound has also been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates various metabolic pathways.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have effects on glucose homeostasis and lipid metabolism. This compound treatment has been shown to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce body weight and adiposity in obese mice, suggesting a potential role in the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide as a research tool is its specificity for FAS inhibition, which allows for the study of the role of fatty acid synthesis in various cellular processes. However, this compound has been shown to have off-target effects on other enzymes and pathways, which may complicate its use in certain experiments. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain in vitro assays.

Future Directions

Future research on N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide may focus on its potential use in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the development of more potent and selective FAS inhibitors may improve the therapeutic potential of this class of compounds. Further studies are also needed to elucidate the mechanism of this compound's effects on glucose and lipid metabolism and its potential as a treatment for metabolic disorders.

Scientific Research Applications

N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids. FAS is overexpressed in many types of cancer cells and is essential for their survival and proliferation. By inhibiting FAS, this compound induces apoptosis (programmed cell death) in cancer cells and reduces tumor growth in animal models.

properties

IUPAC Name

N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5S/c1-8-6-12(9(2)13(15)14(8)18)16-23(21,22)11-5-3-4-10(7-11)17(19)20/h3-7,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRTZIYBDBSHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)Cl)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

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